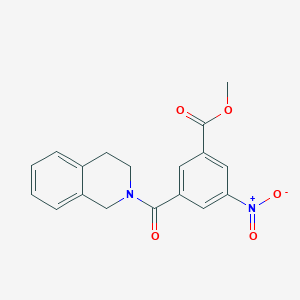

![molecular formula C18H22FN3O3S B5560123 N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)

N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of compounds related to N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide involves various strategies, including the use of sulfonamides derived from serine and threonine, which can undergo unexpected rearrangements to form pyrrolidin-3-ones (Králová et al., 2019). Other synthesis methods demonstrate the efficiency of pyrrolidine-based catalysts for stereoselective reactions (Singh et al., 2013).

Molecular Structure Analysis The molecular conformations and structure of similar compounds have been extensively studied, revealing detailed insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding in different dimensions (Sagar et al., 2017).

Chemical Reactions and Properties The chemical reactivity and properties of these compounds are characterized by their participation in various chemical reactions, including aminooxygenation and dioxygenation processes, which highlight their versatility and potential for generating diverse molecular structures (Wdowik & Chemler, 2017).

Physical Properties Analysis Studies on compounds with similar structures have focused on their crystal structure and physical properties, providing insights into their stability, molecular interactions, and potential applications. For instance, the study by Huang et al. (2021) on boric acid ester intermediates offers a glimpse into the crystalline properties and theoretical calculations aligning with experimental data, which can be pertinent for understanding the physical characteristics of the target compound (Huang et al., 2021).

Chemical Properties Analysis The chemical properties of similar compounds have been examined through various analyses, including their role as catalysts in enantioselective reactions and their behavior as inhibitors in biological systems. This not only sheds light on their chemical behavior but also on their potential utility in pharmaceutical applications (Zu et al., 2008).

Applications De Recherche Scientifique

Organocatalysis

Pyrrolidine-based compounds have been demonstrated as efficient organocatalysts in asymmetric Michael addition reactions, achieving high yields and excellent stereoselectivity without the use of additives. These catalysts facilitate the synthesis of various γ-nitro carbonyl compounds, highlighting their potential in creating chiral building blocks for pharmaceuticals and fine chemicals (Singh et al., 2013).

Electropolymerization and Supercapacitors

Ionic liquids containing pyrrolidinium ions have been explored as electropolymerization media for conductive polymers like poly(3-methylthiophene), which are used in hybrid supercapacitors. These studies show that pyrrolidinium-based ionic liquids can significantly affect the polymer's electrochemical performance, suggesting applications in energy storage technologies (Biso et al., 2008).

Medicinal Chemistry and Drug Discovery

Pyrrolidine sulfones, especially those featuring phenyl and fluorophenyl groups, have been identified as selective, orally active inverse agonists for the RORγt receptor. Such compounds have shown promise in modulating immune responses, indicating potential applications in treating autoimmune diseases and inflammatory conditions (Duan et al., 2019).

Propriétés

IUPAC Name |

N-[[(2S,4S)-4-fluoro-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3S/c1-21-9-5-8-17(21)18(23)22-12-15(19)10-16(22)11-20-26(24,25)13-14-6-3-2-4-7-14/h2-9,15-16,20H,10-13H2,1H3/t15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLGBSLEIGYZDF-HOTGVXAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CC(CC2CNS(=O)(=O)CC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C(=O)N2C[C@H](C[C@H]2CNS(=O)(=O)CC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)

![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)

![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)

![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)

![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)

![ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)

![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)